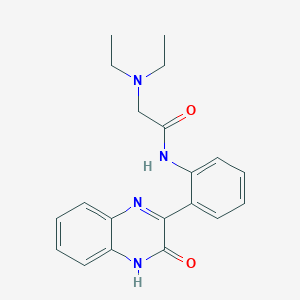

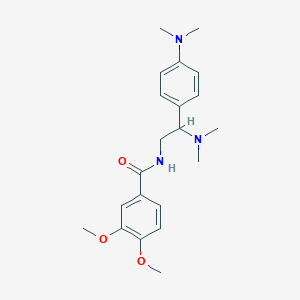

![molecular formula C12H19N5O B2527734 2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 860786-98-7](/img/structure/B2527734.png)

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diversity Oriented Synthesis of Polycyclic Heterocycles

The study explores an acid-catalyzed condensation method for creating a variety of polycyclic derivatives of triazolopyrimidine. By reacting 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with 1,3-diketones or 1,1,3,3-tetramethoxypropane, researchers achieved selective formation of [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ium salts. Additionally, substrates with a 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine fragment underwent a cascade rearrangement, leading to unusual recyclization. The methodology provides a rapid way to access polycondensed derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, and DFT calculations helped rationalize the observed reactivity and selectivity .

Synthesis Analysis with α-Bromoketones

This paper discusses the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones. The process involves selective quaternization at the N-3 atom and oxidative aromatization of the dihydropyrimidine ring. The resulting quaternized products can be further cyclized into imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines. The study also reveals an acid-catalyzed hydrolytic cleavage of the imidazole ring and examines tautomerism through experimental and computational methods .

Reaction with Chlorocarboxylic Acid Chlorides

This research focuses on the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides. The reaction yields amides through acylation of the 2-amino group. Subsequent heating of the 3-chloropropanoyl derivatives results in intramolecular alkylation at N-3, forming chlorides of partially hydrogenated [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ones. The study also explores the selective synthesis of free bases, oxidative aromatization, and hydrolysis of the dihydropyrimidine cycle .

Three-Component Synthesis of Hydroxy-Triazolopyrimidine Carbonitriles

The paper presents a three-component condensation method to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. The process involves the use of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol. Characterization of the new compounds was performed using NMR, IR, UV, MS, and elemental analyses .

Molecular Structure Analysis of Triazolopyrimidine Derivatives

The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid is reported in two different crystal environments. The study compares the DMF monosolvate and the monohydrate at 293 K. The triazolopyrimidine molecule's potential biological activity is of interest, particularly in coordination compounds. The DMF solvate exhibits a layered structure through hydrogen-bonding interactions, while the monohydrate forms a three-dimensional supramolecular architecture with the help of water molecules and weak π-π stacking interactions. Hydrogen-bonding energies were estimated from the electron-density distribution, providing insights into hydrogen-bond graph energies .

科学的研究の応用

Antimicrobial and Antifungal Activities

- A series of compounds including 5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols were synthesized and exhibited antimicrobial and antifungal activities, demonstrating their potential in developing new treatments for infectious diseases (Komykhov et al., 2017).

Synthetic Methodologies and Chemical Transformations

- Investigations into the chemical transformations of 5,5,7-Trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol revealed insights into reactions with reagents of diverse electronic nature, advancing the synthesis techniques of these compounds (Zemlyanaya et al., 2018).

- A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized, characterized by X-ray diffraction and spectroscopic techniques, and showed antibacterial activity against several microbial strains, highlighting its potential in medical chemistry (Lahmidi et al., 2019).

Polycondensed Heterocycles Synthesis

- The acid-catalyzed condensation between 2-amino substituted [1,2,4]triazolo[1,5-a]pyrimidines and 1,3-diketones has been explored as a new approach for synthesizing diversely substituted polycyclic derivatives, offering a pathway to complex molecular scaffolds for pharmaceutical development (Pyatakov et al., 2015).

Regioselective Synthesis Techniques

- An efficient and regioselective one-step synthesis technique for 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives was developed, showcasing the synthetic versatility and potential for generating biologically active compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold (Massari et al., 2017).

作用機序

Target of Action

Compounds with similar structures have been known to inhibit certain enzymes or interact with specific receptors .

Mode of Action

It is likely that it interacts with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, thereby impacting cell growth and division .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can induce conformational changes in the enzyme, altering its activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular respiration and energy production .

特性

IUPAC Name |

2-amino-6-hexyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-3-4-5-6-7-9-8(2)14-12-15-11(13)16-17(12)10(9)18/h3-7H2,1-2H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFPDPCROOXAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(N=C2N=C(NN2C1=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

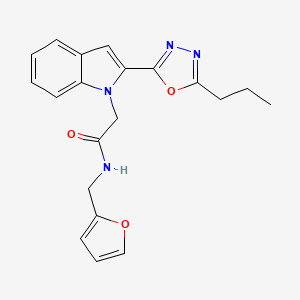

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)

![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)

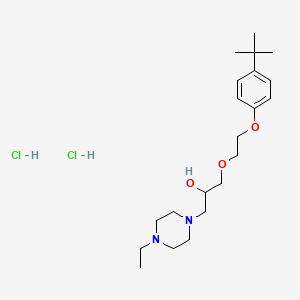

![3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2527655.png)

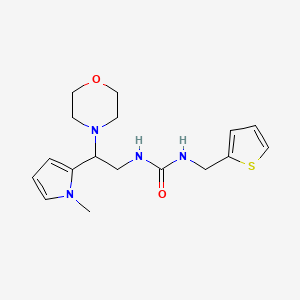

![2-(benzylthio)-7-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527661.png)

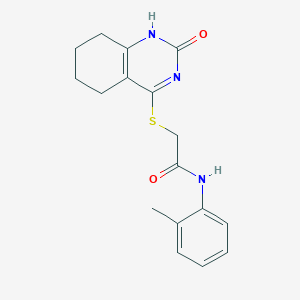

![N-butyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2527669.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

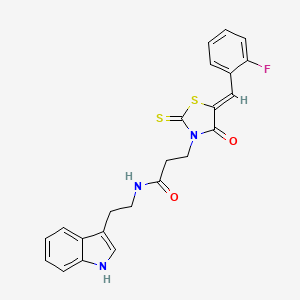

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2527674.png)